5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a diethylamino group, a methyl group, and a pentyn-3-ol moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar functional groups but lacking the pentyn-3-ol moiety.
3-Methyl-1-pentyn-3-ol: A compound with a similar backbone but without the diethylamino group.
N,N-Diethyl-3-methyl-1-pentyn-3-amine: A closely related compound with slight structural differences.
Uniqueness
5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
37029-90-6 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
5-(diethylamino)-3-methylpent-1-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-5-10(4,12)8-9-11(6-2)7-3;/h1,12H,6-9H2,2-4H3;1H |
InChI Key |
AGXSXAANNFJWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)(C#C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.